

An In-depth Technical Guide to (-)-N6-Phenylisopropyladenosine (L-PIA)

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Compound of Interest		
Compound Name:	(-)-N6-Phenylisopropyl adenosine	
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Abstract

(-)-N6-Phenylisopropyladenosine (L-PIA), also known as R-(-)-PIA, is a potent and highly selective synthetic agonist for the A1 adenosine receptor. Its high affinity and selectivity have established it as an indispensable tool in pharmacological research for elucidating the physiological and pathophysiological roles of the A1 adenosine receptor. This technical guide provides a comprehensive overview of L-PIA, including its chemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Compound Information

(-)-N6-Phenylisopropyladenosine is a synthetic derivative of adenosine, characterized by a phenylisopropyl group at the N6 position of the adenine ring. This modification significantly enhances its affinity and selectivity for the A1 adenosine receptor compared to the endogenous ligand, adenosine.



Property	Value	Reference	
IUPAC Name	(2R,3R,4S,5R)-2-(6-((R)-1-phenylpropan-2-ylamino)-9H-purin-9-yl)-5- (hydroxymethyl)tetrahydrofura n-3,4-diol	N/A	
Synonyms	L-PIA, R-(-)-N6-(2- Phenylisopropyl)adenosine, R- PIA	[1]	
CAS Number	38594-96-6	[1]	
Molecular Formula	C19H23N5O4	[1]	
Molecular Weight	385.42 g/mol	[1]	
Appearance	White to off-white solid	N/A	
Solubility	Soluble in DMSO and ethanol. Slightly soluble in water.	N/A	
Storage	Store at -20°C for long-term stability.	N/A	

Pharmacological Profile

L-PIA exerts its effects primarily through the activation of the A1 adenosine receptor, a G-protein coupled receptor (GPCR). The A1 receptor is coupled to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events.

Mechanism of Action

Upon binding of L-PIA, the A1 adenosine receptor undergoes a conformational change, leading to the activation of associated Gi/o proteins. The activated G-protein dissociates into its α and $\beta\gamma$ subunits, which then modulate the activity of various downstream effectors:

• Inhibition of Adenylyl Cyclase: The primary and most well-characterized effect of A1 receptor activation is the inhibition of adenylyl cyclase by the Gαi subunit. This leads to a decrease in



the intracellular concentration of cyclic adenosine monophosphate (cAMP).

- Activation of Phospholipase C (PLC): The Gβγ subunits can activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
- Modulation of Ion Channels: A1 receptor activation can lead to the opening of G-proteincoupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability. It can also inhibit voltage-gated calcium channels, reducing calcium influx and neurotransmitter release.
- Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: A1 receptor activation has been shown to induce the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation, differentiation, and survival.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of L-PIA at the different adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of L-PIA at Human Adenosine Receptor Subtypes

Receptor Subtype	Ki (nM)	Reference
A1	1.0	[2]
A2A	350	[2]
A2B	>10,000	[2]
A3	15.8	[3]

Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.

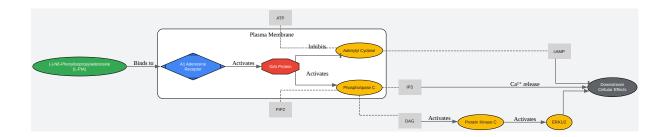
Table 2: Functional Potency of L-PIA



Assay	Parameter	Value (nM)	Reference
Inhibition of Forskolin- Stimulated Tyrosine Hydroxylase Activity	IC50	17	
Inhibition of cAMP accumulation	EC50	~1-10	N/A

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by L-PIA through the A1 adenosine receptor.



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Caption: A1 Adenosine Receptor Signaling Cascade.

Experimental Protocols



This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of L-PIA.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of L-PIA for the A1 adenosine receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]DPCPX.

Materials:

- Cell membranes expressing the human A1 adenosine receptor (e.g., from CHO or HEK293 cells).
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2.
- Radioligand: [3H]DPCPX (specific activity ~120 Ci/mmol).
- Non-specific binding control: 10 μM 8-cyclopentyl-1,3-dipropylxanthine (DPCPX).
- L-PIA stock solution (e.g., 10 mM in DMSO).
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid.
- · Scintillation counter.

Procedure:

- Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Binding Buffer to a final protein concentration of 20-50 μ g/well .
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: 25 μL of [3H]DPCPX (final concentration ~1 nM) and 25 μL of Binding Buffer.
 - Non-specific Binding: 25 μL of [3H]DPCPX and 25 μL of 10 μM DPCPX.

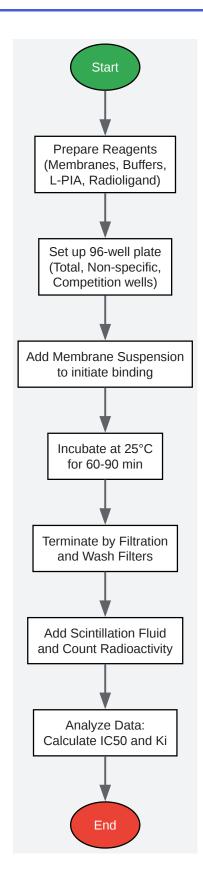
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- \circ Competition: 25 μL of [3 H]DPCPX and 25 μL of serially diluted L-PIA (e.g., from 1 pM to 10 μM).
- Initiate Binding: Add 200 μL of the membrane suspension to each well.
- Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
- Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold Binding Buffer.
- Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count
 the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of L-PIA.
 Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Caption: Radioligand Binding Assay Workflow.



cAMP Inhibition Assay

This protocol measures the functional potency of L-PIA in inhibiting adenylyl cyclase activity, typically stimulated by forskolin.

Materials:

- CHO or HEK293 cells stably expressing the human A1 adenosine receptor.
- Cell culture medium (e.g., DMEM/F12).
- Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX or 50 μM rolipram).
- Forskolin stock solution.
- · L-PIA stock solution.
- cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
- 96-well cell culture plates.

Procedure:

- Cell Seeding: Seed the cells into a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.
- Pre-incubation: Aspirate the culture medium and wash the cells once with Stimulation Buffer.
 Add 50 μL of Stimulation Buffer containing various concentrations of L-PIA to the appropriate wells. Incubate for 15-30 minutes at 37°C.
- Stimulation: Add 50 μL of Stimulation Buffer containing forskolin (final concentration typically 1-10 μM) to all wells except the basal control.
- Incubation: Incubate the plate for 15-30 minutes at 37°C.
- Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.



Data Analysis: Plot the measured cAMP levels against the log concentration of L-PIA. Fit the
data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of
forskolin-stimulated cAMP production.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of L-PIA to induce the phosphorylation of ERK1/2.

Materials:

- Cells expressing the A1 adenosine receptor.
- · Serum-free cell culture medium.
- · L-PIA stock solution.
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Protein assay kit (e.g., BCA).
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF or nitrocellulose membranes.
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
- HRP-conjugated secondary antibody.
- · Chemiluminescent substrate.
- Imaging system.

Procedure:

• Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-12 hours prior to the experiment.



- Ligand Stimulation: Treat the cells with various concentrations of L-PIA for different time points (e.g., 5, 10, 15, 30 minutes). Include an untreated control.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates.
- Western Blotting:
 - Separate equal amounts of protein (20-30 μg) by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
- Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

Conclusion

(-)-N6-Phenylisopropyladenosine (L-PIA) remains a cornerstone pharmacological tool for the investigation of A1 adenosine receptor function. Its high potency and selectivity allow for precise interrogation of A1-mediated signaling pathways and their physiological consequences. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing L-PIA in their studies, facilitating experimental design, execution, and data interpretation in the pursuit of novel therapeutic strategies targeting the adenosinergic system.



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